Hidroxideshidro nifedipinato

Descripción general

Descripción

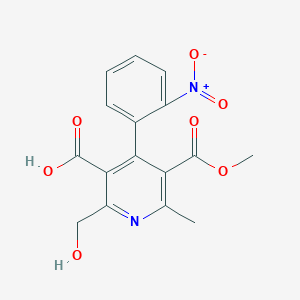

3,5-Pyridinedicarboxylic acid, 2-(hydroxymethyl)-6-methyl-4-(2-nitrophenyl)-, 5-methyl ester is a phenylpyridine.

Aplicaciones Científicas De Investigación

Estudios de farmacocinética y biodisponibilidad

Hidroxideshidro nifedipinato es un metabolito de nifedipina, un bloqueador de los canales de calcio . Se ha utilizado en el desarrollo de métodos espectroscópicos de masas en tándem de alto rendimiento para determinar las concentraciones de nifedipina . Estos métodos se han aplicado en estudios de biodisponibilidad en condiciones de ayuno y alimentadas .

Tratamiento de enfermedades cardiovasculares

Nifedipina, de la que se deriva el this compound, se utiliza ampliamente en el tratamiento de enfermedades cardiovasculares como la hipertensión, la angina de pecho y el fenómeno de Raynaud . Inhibe el flujo de calcio extracelular a través de los poros de la membrana miocárdica y vascular, restringiendo los procesos contráctiles de las células del músculo liso, lo que disminuye la resistencia periférica total y la presión arterial sistémica .

Química analítica

El desarrollo de métodos robustos para el análisis de nifedipina en plasma es un desafío debido a su naturaleza fotolábil y su biotransformación oxidativa en metabolitos farmacológicamente inactivos, incluido el this compound . Este compuesto se ha utilizado en el desarrollo y validación de métodos analíticos para nifedipina .

Eficiencia de bloqueo de los canales de calcio

This compound, como derivado de nifedipina, puede tener aplicaciones potenciales en el estudio de la eficiencia de bloqueo de los canales de calcio . Se sabe que la nifedipina y sus análogos bloquean los iones K+ activados por los iones Ca2+ en los eritrocitos humanos .

Estudios de estabilidad física y solubilidad

Mecanismo De Acción

Target of Action

Hydroxydehydro Nifedipine Carboxylate is a metabolite of Nifedipine , a first-generation dihydropyridine L-type calcium channel blocker . The primary targets of this compound are the L-type calcium channels in vascular smooth muscle and myocardial cells .

Mode of Action

The compound works by blocking the voltage-gated L-type calcium channels in these cells . This blockage prevents the entry of calcium ions into cells during depolarization, which leads to a reduction in peripheral arterial vascular resistance and dilation of coronary arteries .

Biochemical Pathways

The blockage of calcium channels affects the calcium-dependent signal transduction pathways. It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores and restricts contractile processes of smooth muscle cells . This action decreases total peripheral resistance and systemic blood pressure .

Pharmacokinetics

Nifedipine, the parent compound of Hydroxydehydro Nifedipine Carboxylate, is metabolized in the human body via oxidative biotransformation into pharmacologically inactive metabolites, including Hydroxydehydro Nifedipine Carboxylate . The pharmacokinetics of Nifedipine is complex and can be influenced by factors such as the rate of drug input, pharmaceutical preparation, and the presence of food .

Result of Action

The result of the compound’s action is a reduction in blood pressure and an increase in the supply of oxygen to the heart . This alleviates conditions like angina pectoris and hypertension .

Action Environment

The action of Hydroxydehydro Nifedipine Carboxylate can be influenced by various environmental factors. For instance, Nifedipine is a photo-labile compound , meaning its stability and efficacy can be affected by light exposure. Furthermore, the presence of food can influence the absorption and bioavailability of Nifedipine .

Análisis Bioquímico

Biochemical Properties

Hydroxydehydro Nifedipine Carboxylate plays a significant role in biochemical reactions as an inactive metabolite of nifedipine . It interacts with various enzymes and proteins during its formation and metabolism. The primary enzyme involved in its formation is cytochrome P450, which catalyzes the oxidative biotransformation of nifedipine This interaction is crucial for the conversion of nifedipine into its inactive metabolites, including Hydroxydehydro Nifedipine Carboxylate

Cellular Effects

Hydroxydehydro Nifedipine Carboxylate influences various cellular processes due to its origin from nifedipine . Nifedipine, being a calcium channel blocker, affects cell signaling pathways by inhibiting the influx of calcium ions into cells . This inhibition impacts cellular metabolism, gene expression, and overall cell function. Although Hydroxydehydro Nifedipine Carboxylate itself is inactive, its presence indicates the metabolic processing of nifedipine, which can have downstream effects on cellular activities.

Molecular Mechanism

The molecular mechanism of Hydroxydehydro Nifedipine Carboxylate involves its formation through the oxidative biotransformation of nifedipine by cytochrome P450 enzymes . This process results in the conversion of nifedipine into its inactive metabolites, including Hydroxydehydro Nifedipine Carboxylate. The compound does not exhibit significant binding interactions with biomolecules or enzyme inhibition/activation due to its inactive nature . Its formation is a crucial step in the metabolic pathway of nifedipine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Hydroxydehydro Nifedipine Carboxylate over time are primarily related to its stability and degradation . The compound is stable under specific conditions, but its degradation can occur over time, affecting its concentration and potential impact on cellular functions.

Dosage Effects in Animal Models

Studies on nifedipine, its parent compound, indicate that varying dosages can lead to different physiological responses . High doses of nifedipine can cause adverse effects, including hypotension and reflex tachycardia

Metabolic Pathways

Hydroxydehydro Nifedipine Carboxylate is involved in the metabolic pathways of nifedipine . The primary pathway includes the oxidative biotransformation of nifedipine by cytochrome P450 enzymes, resulting in the formation of Hydroxydehydro Nifedipine Carboxylate and other inactive metabolites . This pathway is crucial for the metabolism and clearance of nifedipine from the body.

Transport and Distribution

The transport and distribution of Hydroxydehydro Nifedipine Carboxylate within cells and tissues are influenced by its physicochemical properties . The compound is likely transported through passive diffusion due to its small molecular size and lipophilicity . It may also interact with specific transporters or binding proteins, although detailed studies on its transport mechanisms are limited.

Subcellular Localization

The subcellular localization of Hydroxydehydro Nifedipine Carboxylate is not well-characterized. Given its origin from nifedipine, it is likely to be found in cellular compartments involved in drug metabolism, such as the endoplasmic reticulum and mitochondria

Propiedades

IUPAC Name |

2-(hydroxymethyl)-5-methoxycarbonyl-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O7/c1-8-12(16(22)25-2)13(14(15(20)21)10(7-19)17-8)9-5-3-4-6-11(9)18(23)24/h3-6,19H,7H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDQNVJJIRIJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)CO)C(=O)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70544729 | |

| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34783-31-8 | |

| Record name | Hydroxydehydro nifedipine carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034783318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Hydroxymethyl)-5-(methoxycarbonyl)-6-methyl-4-(2-nitrophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70544729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYDEHYDRO NIFEDIPINE CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X84A812XXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.